Scandium(III) nitrate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

scandium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scandium(III) Nitrate Hydrate: A Comprehensive Technical Guide

Abstract

Scandium(III) nitrate (B79036) hydrate (B1144303) (Sc(NO₃)₃·xH₂O) is an inorganic compound that serves as a crucial precursor in the synthesis of advanced materials, including alloys, ceramics, and catalysts. This document provides a detailed overview of its chemical formula, crystal structure, and physicochemical properties. It also outlines standard experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Formula and Stoichiometry

Scandium(III) nitrate is most commonly found in its hydrated form, with the general formula Sc(NO₃)₃·xH₂O. The degree of hydration can vary depending on the synthesis and storage conditions. The most frequently reported and commercially available forms are the tetrahydrate (x=4) and the pentahydrate (x=5). The anhydrous form is less common and can be obtained through the dehydration of the hydrated salt.

Crystal and Molecular Structure

The crystal structure of scandium(III) nitrate hydrate has been elucidated through single-crystal X-ray diffraction studies. In the solid state, the scandium(III) ion is typically coordinated by both nitrate and water ligands.

In the case of scandium(III) nitrate tetrahydrate (Sc(NO₃)₃·4H₂O), the scandium ion is ten-coordinate. The coordination sphere consists of six oxygen atoms from three bidentate nitrate groups and four oxygen atoms from the water molecules. The coordination polyhedron can be described as a distorted bicapped square antiprism.

The nitrate ions act as bidentate ligands, meaning that two of their oxygen atoms bind to the central scandium ion. The water molecules occupy the remaining coordination sites. The extensive network of hydrogen bonds between the coordinated water molecules, nitrate ions, and non-coordinating water molecules plays a significant role in stabilizing the crystal lattice.

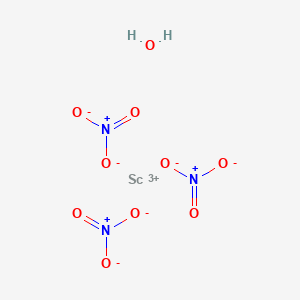

Structural Visualization

The following diagram illustrates the coordination environment of the scandium(III) ion in the hydrated nitrate complex.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing experimental procedures and for understanding the compound's behavior in various applications.

| Property | Value |

| Molecular Formula | Sc(NO₃)₃·xH₂O (x = 4, 5) |

| Molar Mass | 302.98 g/mol (tetrahydrate) |

| Appearance | White crystalline solid |

| Melting Point | Decomposes upon heating |

| Solubility | Highly soluble in water and ethanol |

| Crystal System | Triclinic (tetrahydrate) |

| Space Group | P-1 (tetrahydrate) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of scandium oxide (Sc₂O₃) with nitric acid (HNO₃).

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Crystallizing dish

Procedure:

-

Carefully add a stoichiometric amount of scandium(III) oxide to a beaker containing a slight excess of concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Gently heat the mixture with stirring until all the scandium oxide has dissolved, resulting in a clear solution.

-

Allow the solution to cool to room temperature.

-

Slowly evaporate the solvent at a slightly elevated temperature (e.g., 40-60 °C) to induce crystallization.

-

Collect the resulting white crystals of this compound by filtration.

-

Wash the crystals with a small amount of cold deionized water and dry them in a desiccator over a suitable drying agent.

Characterization Techniques

Powder or single-crystal XRD is used to confirm the crystal structure and phase purity of the synthesized this compound. The experimental pattern should be compared with reference data from crystallographic databases.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the water content and study the thermal decomposition behavior of the hydrate. TGA will show a mass loss corresponding to the dehydration of the compound, followed by the decomposition of the anhydrous nitrate at higher temperatures.

FTIR spectroscopy can be used to identify the characteristic vibrational modes of the nitrate and water ligands. The presence of strong absorption bands in the regions of 3200-3500 cm⁻¹ (O-H stretching of water) and 1300-1500 cm⁻¹ (N-O stretching of nitrate) confirms the composition of the compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Applications

This compound is a versatile precursor for the synthesis of various scandium-containing materials. Its high solubility in water makes it an excellent starting material for solution-based synthesis methods, such as co-precipitation and sol-gel techniques. These methods are used to produce high-purity scandium oxide, scandium-doped catalysts, and scandium-containing alloys. In the field of drug development, scandium compounds are being investigated for their potential therapeutic and diagnostic applications, and this compound can serve as a convenient source of scandium ions for such studies.

Safety and Handling

This compound is an oxidizing agent and should be handled with care. It is irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from combustible materials.

Conclusion

This technical guide has provided a comprehensive overview of the chemical formula, structure, properties, synthesis, and characterization of this compound. The detailed information and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals working with this important scandium compound.

An In-depth Technical Guide to the Synthesis of Scandium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for Scandium(III) nitrate (B79036) hydrate (B1144303) (Sc(NO₃)₃·xH₂O), a compound of increasing importance in catalysis, materials science, and electronics.[1][2] Scandium(III) nitrate is a white, crystalline solid that is highly soluble in water and serves as a crucial precursor for the synthesis of various scandium-based materials.[1][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflows.

Core Synthesis Methodologies

The preparation of Scandium(III) nitrate hydrate can be achieved through several chemical routes. The most common and practical methods involve the reaction of a scandium-containing precursor with nitric acid. The primary starting materials are Scandium(III) oxide, Scandium(III) hydroxide (B78521), and elemental scandium.

Synthesis from Scandium(III) Oxide

The reaction of Scandium(III) oxide (Sc₂O₃) with nitric acid (HNO₃) is a widely used method for preparing Scandium(III) nitrate.[1] The balanced chemical equation for this reaction is:

Sc₂O₃ + 6HNO₃ → 2Sc(NO₃)₃ + 3H₂O

Experimental Protocol:

-

Reactant Preparation: Accurately weigh a predetermined amount of high-purity Scandium(III) oxide powder.

-

Reaction Setup: Place the Sc₂O₃ powder in a suitable glass reactor vessel equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Nitric Acid: Under constant stirring, slowly add a stoichiometric excess of concentrated nitric acid (typically 65-70% w/w) to the reactor. A molar ratio of HNO₃ to Sc₂O₃ greater than 6:1 is recommended to ensure complete reaction.

-

Heating and Dissolution: Gently heat the mixture to facilitate the dissolution of the scandium oxide.[3] A temperature range of 70-80 °C is often employed. The reaction should be carried out in a well-ventilated fume hood due to the potential evolution of nitrogen oxide fumes. Some sources suggest that for certain forms of Sc₂O₃, higher temperatures (e.g., 160-170 °C) may be required for complete dissolution, though this is above the boiling point of concentrated nitric acid and may require a sealed reaction vessel.[3]

-

Reaction Monitoring: Continue heating and stirring until the scandium oxide has completely dissolved, resulting in a clear solution. This may take several hours.

-

Crystallization: After the reaction is complete, allow the solution to cool to room temperature. Slow evaporation of the solvent will lead to the crystallization of this compound.[3] For purer crystals, the process can be enhanced by repeated addition of distilled water followed by evaporation to remove excess nitric acid.[3]

-

Isolation and Drying: The resulting crystals can be isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent.

Synthesis from Scandium(III) Hydroxide

The neutralization reaction between Scandium(III) hydroxide (Sc(OH)₃) and nitric acid is another effective method for producing this compound.[2][4] The reaction is as follows:

Sc(OH)₃ + 3HNO₃ → Sc(NO₃)₃ + 3H₂O

Experimental Protocol:

-

Reactant Preparation: Prepare a suspension of Scandium(III) hydroxide in deionized water.

-

Reaction Setup: Place the Sc(OH)₃ suspension in a beaker or flask with a magnetic stirrer.

-

Titration with Nitric Acid: Slowly add a stoichiometric amount of dilute nitric acid to the suspension while stirring continuously. The pH of the solution should be monitored during the addition.

-

Endpoint Determination: Continue adding nitric acid until the Scandium(III) hydroxide has completely dissolved, and the solution becomes clear. The final pH should be slightly acidic to prevent the precipitation of basic scandium nitrates.

-

Crystallization: Concentrate the resulting solution by gentle heating to induce crystallization upon cooling.

-

Isolation and Drying: Collect the crystals by filtration, wash with a minimal amount of cold deionized water, and dry in a desiccator.

Synthesis from Scandium Metal

Direct dissolution of scandium metal in nitric acid can also be used, although it is less common due to the higher cost of the metal.[1] The reaction is:

2Sc + 6HNO₃ → 2Sc(NO₃)₃ + 3H₂

Alternatively, the reaction with dinitrogen tetroxide can be employed to produce the anhydrous form.[2]

Experimental Protocol (with Nitric Acid):

-

Reactant Preparation: Use scandium metal in the form of powder or turnings to maximize the surface area for reaction.

-

Reaction Setup: In a fume hood, place the scandium metal in a reaction vessel.

-

Addition of Nitric Acid: Slowly and cautiously add dilute nitric acid to the metal. The reaction can be vigorous, so the acid should be added in small portions.

-

Reaction Control: If the reaction becomes too rapid, it can be slowed by cooling the vessel in an ice bath.

-

Completion and Crystallization: Once the metal has completely dissolved, the resulting solution can be gently heated to concentrate it and then cooled to allow for the crystallization of this compound.

-

Isolation and Drying: Isolate the crystals by filtration and dry them as described in the previous methods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound.

| Parameter | Synthesis from Sc₂O₃ | Synthesis from Sc(OH)₃ | Synthesis from Sc Metal |

| Molar Ratio (Acid:Precursor) | > 6:1 (HNO₃:Sc₂O₃) | 3:1 (HNO₃:Sc(OH)₃) | > 3:1 (HNO₃:Sc) |

| Nitric Acid Concentration | Concentrated (65-70%) | Dilute to Concentrated | Dilute |

| Reaction Temperature | 70 - 80 °C (up to 170 °C reported)[3] | Room Temperature | Room Temperature (cooling may be needed) |

| Reaction Time | Several hours | 1-2 hours | Variable (depends on metal form) |

| Product Form | Crystalline hydrate (e.g., tetrahydrate, pentahydrate)[3] | Crystalline hydrate | Crystalline hydrate |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis methods described above.

Caption: Workflow for this compound synthesis from Scandium(III) oxide.

Caption: Workflow for this compound synthesis from Scandium(III) hydroxide.

Caption: Workflow for this compound synthesis from scandium metal.

References

An In-depth Technical Guide to Scandium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scandium(III) nitrate (B79036) hydrate (B1144303), a versatile compound with increasing importance in various fields of research and development. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its use and synthesis of related materials, and key applications.

Chemical Identifiers and Physical Properties

Scandium(III) nitrate hydrate is a white crystalline solid.[1][2] It is known to exist in various hydrated forms, including dihydrate, trihydrate, tetrahydrate, and pentahydrate.[2] The degree of hydration can affect its physical properties. It is soluble in water and ethanol.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 107552-14-7 (for the general hydrate, xH₂O) | [1][4] |

| 13465-60-6 (for the pentahydrate) | [5] | |

| MDL Number | MFCD00149848 | [1] |

| PubChem CID | 60160869 | [1] |

| EC Number | 236-701-5 | [6] |

| UN Number | 1477 | [7] |

Table 2: Physicochemical Properties of Scandium(III) Nitrate (Anhydrous Basis)

| Property | Value | Reference |

| Molecular Formula | Sc(NO₃)₃ | [2] |

| Molecular Weight | 230.97 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water and ethanol | [2][3] |

| Decomposition | Decomposes to scandium oxide upon heating | [8][9] |

Experimental Protocols

This compound is a key precursor for the synthesis of various scandium-containing materials. Below are detailed experimental protocols for its use.

2.1. Synthesis of a Scandium Nitrate Hydroxy-Bridged Dimeric Complex

This protocol describes the synthesis of a dinuclear scandium complex using this compound as a starting material.[10]

-

Materials:

-

Hydrated scandium nitrate (0.10 g, 0.31 mmol)

-

2,2′-bipyridine (0.10 g, 0.64 mmol)

-

Ethanol (30 mL total)

-

-

Procedure:

-

Prepare a hot solution of hydrated scandium nitrate in 5 mL of ethanol.

-

Prepare a hot solution of 2,2′-bipyridine in 25 mL of ethanol.

-

Mix the two hot solutions.

-

Allow the mixture to stand and cool very slowly overnight.

-

Colorless crystals of [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] will form upon standing for 2 days.[10]

-

2.2. Preparation of Scandium Oxide from this compound

This compound can be thermally decomposed to produce scandium oxide.[2][9]

-

Materials:

-

This compound

-

Furnace

-

-

Procedure:

-

Place the this compound in a suitable crucible.

-

Heat the sample in air.

-

Upon heating to 50 °C, the tetrahydrate form converts to the dihydrate.[2]

-

At 60 °C, it further converts to Sc₄O₃(NO₃)₃·6.5H₂O.[2]

-

Between 140–220 °C, Sc₄O₅(NO₃)₃ is formed.[2]

-

Higher temperatures will lead to the formation of scandium oxide (Sc₂O₃).[9]

-

2.3. General Preparation of Scandium(III) Nitrate Tetrahydrate

The tetrahydrate form can be synthesized from scandium hydroxide (B78521).[8]

-

Materials:

-

Scandium hydroxide (Sc(OH)₃)

-

Nitric acid (HNO₃)

-

-

Procedure:

-

React scandium hydroxide with nitric acid.

-

The resulting product is scandium(III) nitrate tetrahydrate.[8]

-

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, "signaling pathways" can be interpreted as reaction pathways or experimental workflows. The following diagrams illustrate key transformations involving this compound.

Caption: Synthesis of a Scandium Nitrate Dimeric Complex.

Caption: Thermal Decomposition of Scandium(III) Nitrate Tetrahydrate.

Caption: this compound as a Versatile Precursor.

Applications in Research and Development

This compound is a valuable compound with a range of applications in both academic research and industrial development.

-

Catalysis: It serves as a catalyst in various organic reactions, such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes.[2] Its catalytic activity can be enhanced by modifying its structure, for instance, by adding a co-catalyst.[2]

-

Materials Science: Scandium(III) nitrate is a crucial precursor for the synthesis of advanced materials.[1][11] It is used to create scandium-based ceramics, which are noted for their high thermal stability and strength, making them suitable for aerospace applications.[11] It is also used in the production of high-performance alloys.[1]

-

Electronics and Optics: The compound is employed in the manufacturing of electronic ceramics, optical coatings, and in the laser industry.[2][12] It is also used in the development of luminescent materials and phosphors for display technologies.[11]

-

Research and Synthesis: In a laboratory setting, it is a reagent for synthesizing new scandium compounds and for studying their properties.[1] It is a precursor for other scandium compounds like scandium oxide and scandium hydroxide.[2]

Safety and Handling

This compound is an oxidizing agent and may intensify fire; contact with combustible material may cause a fire.[4][13] It is considered a hazardous substance and can cause skin and serious eye irritation.[4][14]

Table 3: GHS Hazard Information

| Hazard | Description | Reference |

| Pictogram | Flame over circle, Exclamation mark | [15] |

| Signal Word | Danger | [4] |

| Hazard Statements | H272: May intensify fire; oxidizer. | [15] |

| H315: Causes skin irritation. | [13] | |

| H319: Causes serious eye irritation. | [13] | |

| H335: May cause respiratory irritation. | [13] |

Handling recommendations:

-

Wear protective gloves, clothing, eye, and face protection.[13]

-

Keep away from heat, sparks, open flames, and hot surfaces.[13]

-

Store in a dry, cool, and well-ventilated place, away from combustible materials.[4]

-

Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[4]

In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and get medical attention.[4] If on skin, wash off immediately with plenty of water.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]

- 3. Synthesis of scandium oxide microspheres by microfluidic route and their characterization [inis.iaea.org]

- 4. chembk.com [chembk.com]

- 5. NA1077 Scandium Nitrate (Sc (NO3)3·H2O) | Scandium [scandium.org]

- 6. scispace.com [scispace.com]

- 7. Scandium(III) trifluoromethanesulfonate catalyzed aromatic nitration with inorganic nitrates and acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Scandium Nitrate (SC(NO3)3·xH2O) (CAS No. 13465-60-6) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 11. mdpi.com [mdpi.com]

- 12. savemyexams.com [savemyexams.com]

- 13. Scandium Oxide: Production and Uses | Scandium [scandium.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Scandium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Scandium(III) nitrate (B79036) hydrate (B1144303) in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to Scandium(III) Nitrate Hydrate

This compound (Sc(NO₃)₃·xH₂O) is a white, crystalline solid that serves as a key precursor in the synthesis of advanced materials, including high-performance ceramics, catalysts, and specialty alloys.[1][2] Its utility in various chemical processes is significantly influenced by its solubility characteristics.[2] The compound is known to be hygroscopic and is available in various hydrated forms, such as the tetrahydrate and pentahydrate.[3][4]

Solubility of this compound

This compound is generally characterized by its high solubility in polar solvents, a property attributed to its ionic nature.[1]

Qualitative Solubility

The available literature consistently reports the solubility of this compound in the following solvents:

-

Water: this compound is highly soluble in water.[1][3][5][6][7] The dissolution in water is a key characteristic for its use in aqueous synthesis routes.

-

Ethanol (B145695): The compound is also soluble in ethanol.[3][4][5][8][9]

-

Methanol: While direct quantitative data is scarce, related compounds like scandium chloride show significant solubility in methanol, suggesting that scandium nitrate hydrate is also likely soluble in this solvent.[10]

-

Strong Mineral Acids: Scandium(III) nitrate is soluble in strong mineral acids.[3]

Quantitative Solubility Data

A thorough review of scientific literature, including chemical databases and publications, did not yield specific quantitative solubility data (e.g., in grams per 100 g of solvent at a given temperature) for this compound. The "Solubility Data Series, Volume 13: Scandium, Yttrium, Lanthanum, and Lanthanide Nitrates" is a key reference that likely contains this information, however, its specific data points for scandium nitrate were not available in the public domain during the compilation of this guide.[12][13][14]

The following table summarizes the known qualitative solubility and highlights the absence of quantitative data.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100g solvent) | Temperature (°C) |

| Water | High | Data not found in literature | Not specified |

| Ethanol | Soluble | Data not found in literature | Not specified |

| Methanol | Likely Soluble | Data not found in literature | Not specified |

| Acetone (B3395972) | Likely Soluble | Data not found in literature | Not specified |

Experimental Protocol for Solubility Determination

Given the absence of publicly available quantitative data, researchers will need to determine the solubility of this compound experimentally. The following protocol is a comprehensive guideline based on established methods for determining the solubility of inorganic hydrates.[15][16][17][18][19]

Materials and Equipment

-

This compound (of known hydration state)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven

-

Syringe filters (0.45 µm pore size)

-

Appropriate analytical instrumentation for concentration measurement (e.g., ICP-OES for scandium analysis, UV-Vis spectrophotometer if a suitable chromophore is present or can be formed).

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant to a concentration suitable for the chosen analytical method.

-

Determine the concentration of scandium in the diluted solution using a calibrated analytical instrument (e.g., ICP-OES).

-

Perform multiple measurements to ensure accuracy and precision.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Logical Relationship for Solubility Prediction

While experimental determination is the most accurate method, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The logical relationship for predicting the solubility of an ionic salt like this compound is illustrated below.

Conclusion

This compound is a highly water-soluble inorganic salt, with notable solubility in ethanol as well. While qualitative data are readily available, precise quantitative solubility data in various solvents at different temperatures are not widely published. This guide provides a robust experimental protocol for researchers to determine these values, which are critical for the effective application of this compound in research and development. The provided workflows and logical diagrams serve as a practical reference for experimental design and prediction of solubility behavior. For professionals in drug development and materials science, experimental determination of solubility is strongly recommended to ensure accuracy in formulation and synthesis processes.

References

- 1. Scandium Nitrate: A Compound Overview | Scandium [scandium.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. zegmetal.com [zegmetal.com]

- 6. NA1077 Scandium Nitrate (Sc (NO3)3·H2O) | Scandium [scandium.org]

- 7. Scandium Nitrate (SC(NO3)3·xH2O) (CAS No. 13465-60-6) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 8. Scandium(III) nitrate | 13465-60-6 [m.chemicalbook.com]

- 9. 13465-60-6 CAS MSDS (Scandium(III) nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. iupac.github.io [iupac.github.io]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. primo.lib.umn.edu [primo.lib.umn.edu]

- 13. srdata.nist.gov [srdata.nist.gov]

- 14. srdata.nist.gov [srdata.nist.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Crystalline Architecture of Scandium(III) Nitrate Hydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the crystal structure of scandium(III) nitrate (B79036) hydrate (B1144303) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the crystallographic parameters, synthesis protocols, and structural characteristics of this important inorganic compound.

Scandium(III) nitrate, a versatile precursor in materials science and catalysis, exists in several hydrated forms. This guide focuses on the tetrahydrate, which has been structurally elucidated as --INVALID-LINK--·2H₂O . The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.

Crystallographic Data Summary

The detailed crystallographic data for scandium(III) nitrate tetrahydrate provides fundamental insights into its solid-state structure. These parameters are crucial for computational modeling, understanding its reactivity, and developing new applications.

| Parameter | Value |

| Chemical Formula | Sc(NO₃)₃·4H₂O |

| Formula Weight | 303.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.583(2) Å |

| b | 10.375(3) Å |

| c | 14.869(4) Å |

| α | 90° |

| β | 99.13(3)° |

| γ | 90° |

| Volume | 1154.2(5) ų |

| Z | 4 |

| Density (calculated) | 1.745 g/cm³ |

Coordination Environment and Molecular Structure

In the crystal structure of scandium(III) nitrate tetrahydrate, the scandium(III) ion is eight-coordinate. Its coordination sphere is comprised of four water molecules and two bidentate nitrate ions, forming a [Sc(H₂O)₄(NO₃)₂]⁺ complex cation. The remaining nitrate ion acts as a counter-ion, and two additional water molecules are present as water of crystallization within the lattice.

The coordination geometry around the scandium center is a distorted square antiprism. This arrangement is a key determinant of the compound's chemical and physical properties.

Selected Interatomic Distances and Angles:

| Bond/Angle | Value |

| Sc-O (water) | 2.179(3) - 2.215(3) Å |

| Sc-O (nitrate) | 2.306(3) - 2.348(3) Å |

| O-Sc-O (cis) | 68.7(1) - 148.9(1)° |

| O-Sc-O (trans) | 141.2(1) - 149.3(1)° |

Experimental Protocols

Synthesis of Scandium(III) Nitrate Tetrahydrate Crystals:

A common method for the preparation of scandium(III) nitrate hydrates involves the reaction of scandium(III) hydroxide (B78521) with nitric acid.[1] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated aqueous solution of scandium(III) nitrate.

-

Step 1: Scandium(III) hydroxide is dissolved in a stoichiometric amount of concentrated nitric acid.

-

Step 2: The resulting solution is gently heated to ensure complete dissolution and reaction.

-

Step 3: The solution is filtered to remove any insoluble impurities.

-

Step 4: The clear solution is allowed to evaporate slowly at room temperature over a period of several days to weeks, leading to the formation of colorless, well-defined crystals of scandium(III) nitrate tetrahydrate.

Single-Crystal X-ray Diffraction Analysis:

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Step 1: Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Step 2: Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of angles.

-

Step 3: Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of scandium(III) nitrate hydrate follows a logical and well-established workflow, from synthesis to data analysis.

References

Technical Guide: Physicochemical Properties of Scandium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of scandium(III) nitrate (B79036) hydrate (B1144303). Due to the hygroscopic nature of scandium(III) nitrate, it exists in various hydrated forms, with the tetrahydrate and pentahydrate being common. This guide details the molecular weights of these forms and outlines experimental protocols for the determination of the degree of hydration and density.

Quantitative Data: Molecular Weight

The molecular weight of scandium(III) nitrate is dependent on its degree of hydration. The table below summarizes the molecular weights for the anhydrous form and its common hydrates.

| Compound | Formula | Molecular Weight ( g/mol ) |

| Anhydrous Scandium(III) Nitrate | Sc(NO₃)₃ | 230.97[1] |

| Scandium(III) Nitrate Tetrahydrate | Sc(NO₃)₃·4H₂O | 303.03[2] |

| Scandium(III) Nitrate Pentahydrate | Sc(NO₃)₃·5H₂O | 321.05[3] |

Density of Scandium(III) Nitrate Hydrate

Experimental Protocols

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Objective: To determine the number of water molecules (degree of hydration) in a sample of this compound, which is crucial for confirming its molecular weight.

Methodology:

-

Instrument Calibration: Calibrate the thermogravimetric analyzer for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

-

TGA Measurement:

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C. A heating rate of 10 °C/min is typically used.

-

Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent side reactions.

-

-

Data Analysis:

-

The TGA curve will show a mass loss corresponding to the loss of water molecules.

-

Determine the percentage mass loss from the TGA curve.

-

Calculate the number of moles of water lost and the moles of the anhydrous scandium(III) nitrate remaining.

-

The ratio of moles of water to moles of anhydrous salt gives the degree of hydration.

-

Determination of Density by Gas Pycnometry

Objective: To determine the true density of a solid sample of this compound.

Methodology:

-

Instrument Preparation: Ensure the gas pycnometer is calibrated and functioning correctly using a standard of known volume. Helium is typically used as the displacement gas due to its small atomic size and inert nature.

-

Sample Preparation:

-

Accurately weigh a sample of the this compound. The sample should be a fine powder to ensure efficient packing and minimize void spaces.

-

Dry the sample to a constant weight at a mild temperature (e.g., 40-50 °C) under vacuum to remove any surface-adsorbed moisture without losing water of hydration. The stability of the specific hydrate at this temperature should be considered.

-

-

Measurement:

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge with the analysis gas (helium) to remove air and any residual moisture.

-

Perform the density measurement according to the instrument's operating procedure. The instrument will measure the volume of the sample by quantifying the pressure change of the helium in a calibrated volume.

-

Repeat the measurement several times until a stable reading is obtained.

-

-

Calculation:

-

The density (ρ) is calculated using the formula: ρ = mass / volume

-

The instrument software typically performs this calculation automatically.

-

Visualizations

The following diagrams illustrate the relationship between the different forms of scandium(III) nitrate and a general workflow for their characterization.

Caption: Relationship between anhydrous and hydrated forms of scandium(III) nitrate.

Caption: Experimental workflow for the characterization of this compound.

References

Unraveling the Thermal Degradation of Scandium(III) Nitrate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition behavior of Scandium(III) nitrate (B79036) hydrate (B1144303), a compound of increasing interest in materials science, catalysis, and electronics.[1][2] A thorough understanding of its thermal stability and decomposition pathway is critical for its application in the synthesis of scandium-doped ceramics, optical coatings, and as a precursor for other scandium-based materials.[1][2] This document provides a comprehensive overview of the decomposition process, supported by quantitative data, detailed experimental protocols, and a visual representation of the degradation pathway.

Overview of Thermal Decomposition

The thermal decomposition of Scandium(III) nitrate hydrate is a multi-step process involving dehydration, the formation of intermediate oxynitrates, and finally, the generation of scandium oxide.[3] The process begins with the loss of water molecules of hydration at relatively low temperatures, followed by the more complex decomposition of the nitrate groups at higher temperatures, which involves the release of nitrogen oxides.[1][3]

Quantitative Decomposition Data

The following table summarizes the key quantitative data obtained from the thermal analysis of Scandium(III) nitrate hexahydrate (Sc(NO₃)₃·6H₂O). The data is derived from thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses.

| Temperature Range (°C) | Mass Loss (%) | Key Events and Intermediate Products |

| 37 - 188 | 22.4 | Loss of 3 moles of water and 4 moles of nitric acid from the initial 4 moles of the monomer, leading to the formation of a cyclic tetramer, Sc₄O₄(NO₃)₄·2H₂O.[3] |

| 188 - 292 | 25.36 | Gradual loss of an azeotropic mixture of H₂O–HNO₃, resulting in the formation of the intermediate oxynitrate Sc₄O₅(NO₃)₂.[3] |

| > 292 | 6.9 | Decomposition of the oxynitrate to form an unstable dimer (Sc₄O₆) which subsequently transforms into the final product, scandium oxide (Sc₂O₃).[3] |

Experimental Protocols

The data presented in this guide is based on established thermal analysis techniques. The following sections detail the methodologies employed in a representative study.[3]

Materials

The starting material used was Scandium(III) nitrate hexahydrate (Sc(NO₃)₃·6H₂O) of analytical grade purity (99.9%).[3]

Instrumentation

A Netsch STA Jupiter 449C instrument was utilized for simultaneous thermogravimetry (TG) and differential scanning calorimetry (DSC) analyses.[3] Evolved gas analysis was performed using a spectrometer coupled to the STA instrument.[3]

Experimental Conditions

-

Sample Mass: A small sample weight is preferred for reproducible results.[4][5]

-

Heating Rate: A controlled heating rate of 10 °C/min was applied.[3] It is important to note that the heating rate can influence the decomposition temperatures.[4][6]

-

Atmosphere: The experiments were conducted under a nitrogen atmosphere.[3] The furnace atmosphere can significantly affect the thermogram.[4]

-

Temperature Range: The analysis was carried out over a temperature range to ensure complete decomposition to the final oxide product.

-

Evolved Gas Analysis: The gas line for evolved gas analysis was maintained at 240 °C, with spectra collected over a range of 400–4,000 cm⁻¹.[3]

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of interconnected steps, as illustrated in the diagram below.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition behavior of this compound. The process is characterized by a stepwise degradation involving dehydration, the formation of stable oxynitrate intermediates, and the eventual formation of scandium oxide. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers and professionals working with this important scandium compound. A clear understanding of its thermal properties is essential for controlling its transformation in various high-temperature applications and for the synthesis of advanced materials.

References

An In-depth Technical Guide to the Hygroscopic Nature of Scandium(III) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium(III) nitrate (B79036) hydrate (B1144303) (Sc(NO₃)₃·xH₂O) is a crystalline, water-soluble scandium salt that serves as a precursor in the synthesis of advanced materials, a catalyst in organic reactions, and a component in various high-tech applications.[1][2] Its utility in sensitive applications, particularly in catalysis and the synthesis of materials for drug delivery systems, necessitates a thorough understanding of its physical and chemical properties.[3] A critical, yet often overlooked, characteristic of this compound is its hygroscopic nature—the tendency to absorb moisture from the surrounding atmosphere. This guide provides a comprehensive technical overview of the hygroscopic properties of Scandium(III) nitrate hydrate, detailing experimental protocols for its characterization and visualizing relevant chemical pathways.

The Hygroscopic Nature of this compound

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[4] For a hydrated salt like Scandium(III) nitrate, this property is significant as it can influence its stability, handling, and reactivity. The compound is known to be hygroscopic and can exist in various hydrated forms, including as a dihydrate, trihydrate, tetrahydrate, pentahydrate, and hexahydrate.[5] The presence of atmospheric moisture can lead to changes in the hydration state, potentially affecting its performance in chemical reactions and the physical properties of materials derived from it.

Quantitative Analysis of Water Content

A precise understanding of the water content in this compound is crucial for stoichiometric calculations and ensuring the reproducibility of experimental results. Several analytical techniques can be employed for this purpose, with thermogravimetric analysis (TGA) providing valuable quantitative data on the thermal decomposition and water loss.

Thermogravimetric Analysis (TGA) Data

A thermogravimetric study of Scandium(III) nitrate hexahydrate (Sc(NO₃)₃·6H₂O) reveals a multi-step decomposition process upon heating. The initial mass loss corresponds to the release of water molecules, followed by the decomposition of the nitrate groups at higher temperatures.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 37 - 188 | 22.4 | Loss of water and nitric acid |

| 188 - 292 | 25.36 and 24.34 | Further decomposition and loss of nitrate groups |

Table 1: Summary of Thermogravimetric Analysis Data for Scandium(III) Nitrate Hexahydrate. Data sourced from a study on the thermal decomposition of the compound.[6]

Experimental Protocols for Hygroscopicity and Water Content Determination

To accurately characterize the hygroscopic nature and determine the water content of this compound, a combination of standardized methods is recommended.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[7] This method is ideal for generating a moisture sorption isotherm, which graphically represents the relationship between the equilibrium water content of the material and the relative humidity.[8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the humidity constant until the sample mass equilibrates, signifying the cessation of water uptake.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure water loss.

-

Data Analysis: The change in mass at each humidity step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms. Hysteresis between the two curves can provide insights into the nature of the water-solid interaction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is a valuable tool for determining the water content of hydrated salts by observing the mass loss upon heating.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to identify the temperature ranges at which significant mass loss occurs. The percentage of mass loss corresponding to the dehydration steps is used to calculate the number of water molecules in the hydrate.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a wide range of solid and liquid samples.[10] It is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (one-component or two-component systems). The titration vessel is conditioned to remove any residual moisture.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel containing a suitable solvent (e.g., methanol).

-

Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically when all the water in the sample has reacted.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.

Controlled Humidity Environments (ASTM E104)

For static hygroscopicity studies, it is essential to maintain a constant relative humidity. The ASTM E104 standard provides a method for achieving this using saturated aqueous salt solutions in a sealed container.

Methodology:

-

Solution Preparation: A saturated aqueous solution of a specific salt is prepared. Different salts will produce different, well-defined relative humidity levels at a given temperature.

-

Chamber Setup: The saturated salt solution is placed at the bottom of a sealed desiccator or environmental chamber. A platform is placed above the solution to hold the sample.

-

Equilibration: The chamber is allowed to equilibrate at a constant temperature. The headspace above the saturated solution will maintain a constant relative humidity.

-

Sample Exposure: A pre-weighed sample of this compound is placed in the chamber and its mass is monitored over time until it reaches a constant weight.

Visualization of Relevant Chemical Pathways

Hydrolysis of the Aqueous Scandium(III) Ion

In aqueous solutions, the Scandium(III) ion undergoes hydrolysis, leading to the formation of various aquated and hydroxylated species. This process is fundamental to understanding its behavior in solution and its subsequent reactivity. The following diagram illustrates the key species formed during the hydrolysis of the hexaaquascandium(III) ion.[11][12][13][14]

Figure 1: Hydrolysis pathway of the aqueous Scandium(III) ion.

General Workflow for Lewis Acid Catalysis

Scandium(III) nitrate, owing to the Lewis acidic nature of the Sc³⁺ ion, is an effective catalyst in various organic transformations.[3] The general mechanism involves the coordination of the scandium ion to a substrate, which activates the substrate towards nucleophilic attack or other reactions.

Figure 2: General workflow for Lewis acid catalysis by Scandium(III) nitrate.

Applications in Research and Drug Development

The properties of Scandium(III) nitrate make it a valuable compound in several areas of research and development:

-

Catalysis: As a Lewis acid, it catalyzes a range of organic reactions, including aldol (B89426) condensations, Friedel-Crafts reactions, and cycloadditions. Its water tolerance makes it an attractive catalyst for green chemistry applications.[3]

-

Materials Science: It is a precursor for the synthesis of scandia-stabilized zirconia (ScSZ), a high-performance solid electrolyte for solid oxide fuel cells.[15] It is also used in the preparation of other scandium-containing ceramics and phosphors.

-

Drug Development and Delivery: While direct applications in drug formulations are not widespread, its catalytic properties are utilized in the synthesis of complex organic molecules that may have pharmaceutical activity. Furthermore, scandium-containing nanomaterials, for which scandium nitrate can be a precursor, are being explored for their potential in drug delivery systems.[15]

Conclusion

The hygroscopic nature of this compound is a critical parameter that influences its stability, handling, and application. A thorough characterization of its water content and interaction with atmospheric moisture is essential for its effective use in research and industry. The experimental protocols detailed in this guide, including Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration, provide a robust framework for such characterization. The visualized chemical pathways of hydrolysis and Lewis acid catalysis offer a deeper understanding of its behavior in relevant chemical environments. For professionals in drug development and materials science, a comprehensive grasp of these properties is indispensable for harnessing the full potential of this versatile scandium compound.

References

- 1. Scandium(III) nitrate | 13465-60-6 [m.chemicalbook.com]

- 2. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.com [fishersci.com]

- 5. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. mt.com [mt.com]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic vapor sorption (DVS) | Norlab [norlab.com]

- 11. researchgate.net [researchgate.net]

- 12. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 13. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 14. The hydrolysis of metal ions [inis.iaea.org]

- 15. Dynamic Vapour Sorption | Lawson Scientific Ltd [lawsonscientific.co.uk]

An In-depth Technical Guide to the Safety of Scandium(III) Nitrate Hydrate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of Scandium(III) nitrate (B79036) hydrate (B1144303) is paramount for ensuring safe handling and experimental execution. This guide provides a comprehensive overview of its hazards, protective measures, and emergency procedures, compiled from various safety data sheets.

Chemical Identification and Physical Properties

Scandium(III) nitrate hydrate is a white, crystalline solid that is soluble in water.[1][2] It is an oxidizing agent, and its contact with combustible materials may cause a fire.[3][4] The material is also hygroscopic, meaning it readily absorbs moisture from the air.[5][6]

| Property | Data |

| Chemical Formula | Sc(NO₃)₃·xH₂O |

| Molecular Weight | 230.97 g/mol (anhydrous basis)[2][5][7] |

| Appearance | White solid/crystals[2][5][8] |

| Solubility | Soluble in water[2][5][9] |

| Vapor Pressure | Negligible[1] |

| Specific Gravity | Not available[1] |

| Melting Point | Not available[5] |

| Boiling Point | Not available[5] |

| Flash Point | Not applicable |

| Auto-ignition Temperature | Not available[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Its primary hazard is its oxidizing nature, which can intensify fires.[2][3] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[2][5][6]

| Hazard Classification | Category |

| Oxidizing Solids | Category 2[3][6] |

| Skin Corrosion/Irritation | Category 2[6] |

| Serious Eye Damage/Eye Irritation | Category 2[6] |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3[6] |

GHS Pictograms:

GHS03: Flame over circle (Oxidizer) GHS07: Exclamation mark (Irritant)

Signal Word: Danger[3]

Hazard Statements:

-

H272: May intensify fire; oxidizer.[2]

Toxicological Information

Detailed toxicological data for this compound is not extensively available.[5] However, information on related compounds and general nitrate toxicity provides some insight. The toxicity of nitrates is associated with their vasodilating properties and their ability to form methemoglobin, which can impede oxygen uptake.[1] Ingestion may be harmful, especially if there is pre-existing organ damage.[1]

For scandium chloride, the intraperitoneal LD50 is 755 mg/kg and the oral LD50 is 4000 mg/kg in rodents.[1] Chronic toxicity studies on scandium chloride showed no significant changes in body weight or blood parameters in animals.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological or physical hazard testing of this compound are not provided in the reviewed safety data sheets. The information presented is based on standardized hazard communication protocols.

Signaling Pathways and Workflows

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

Caption: First aid procedures for different exposure routes.

Fire Fighting Measures

Due to its oxidizing properties, specific procedures should be followed when fighting a fire involving this compound.

Caption: Recommended fire fighting measures and associated hazards.

Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6]

-

Ensure adequate ventilation to avoid dust formation and inhalation.[1][5]

-

Wash hands thoroughly after handling.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Keep away from clothing and other combustible materials.[3][6]

Storage:

-

Store away from flammable substances, reducing agents, strong acids, organic materials, and metal powders.[5]

-

The material is hygroscopic, so protection from moisture is necessary.[5][6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

-

Use local exhaust ventilation.[1]

-

Ensure eyewash stations and safety showers are close to the workstation.[3]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety glasses or goggles and a face shield.[5]

-

Skin Protection: Wear nitrile or rubber gloves and a complete suit protecting against chemicals.[5] Do not wear cotton or cotton-backed gloves.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[3] A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended where risk assessment shows it is appropriate.[10]

Exposure Limits:

-

The Occupational Safety and Health Administration (OSHA) has not established specific exposure limits for this compound.

-

The Oregon Permissible Exposure Limits (PELs) for particulates not otherwise regulated (PNOR) are:

Accidental Release Measures

In case of a spill, the following steps should be taken:

Minor Spills:

-

Clean up all spills immediately.[1]

-

Avoid raising dust.[5]

-

Sweep up and place in a suitable, closed container for disposal.[3][5]

-

Eliminate all ignition sources.[1]

Major Spills:

-

Clear the area of personnel and move upwind.[1]

-

Alert emergency responders.[1]

-

Wear appropriate personal protective equipment.[5]

-

Prevent the spillage from entering drains or the environment.[5]

Stability and Reactivity

-

Reactivity: It is a strong oxidizer and can react violently with reducing agents.[1]

-

Chemical Stability: The material is stable under normal handling conditions but is hygroscopic.[1][5][6]

-

Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.[5][6]

-

Incompatible Materials: Strong reducing agents, strong acids, combustible materials, organic materials, and metal powders.[5][6]

-

Hazardous Decomposition Products: Heating may cause decomposition, leading to the release of toxic fumes of nitrogen oxides (NOx) and metal oxides.[1][5]

This guide provides a foundational understanding of the safety considerations for this compound. It is imperative for all personnel to read and understand the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Scandium (III) Nitrate Hydrate - CAS 107552-14-7 [prochemonline.com]

- 3. fishersci.com [fishersci.com]

- 4. Scandium nitrate - Wikipedia [en.wikipedia.org]

- 5. prochemonline.com [prochemonline.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.nl [fishersci.nl]

- 8. Scandium(III) nitrate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. americanelements.com [americanelements.com]

- 10. file1.lookchem.com [file1.lookchem.com]

Methodological & Application

Application Notes and Protocols: Scandium(III) Nitrate Hydrate as a Precursor for Scandium Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium oxide (Sc₂O₃) is a high-performance rare-earth oxide with a unique combination of properties, including a high melting point, wide bandgap, and excellent thermal stability. These characteristics make it a valuable material in various advanced applications, including high-performance ceramics, optical coatings, catalysts, and in the development of solid oxide fuel cells.[1] One common and effective method for synthesizing scandium oxide is through the thermal decomposition of Scandium(III) nitrate (B79036) hydrate (B1144303) (Sc(NO₃)₃·xH₂O). This precursor route offers a reliable way to produce scandium oxide with controlled purity and morphology.[2]

These application notes provide detailed protocols and data for the synthesis of scandium oxide via the thermal decomposition of Scandium(III) nitrate hydrate, intended to guide researchers in the successful preparation of this advanced material.

Data Presentation

The properties of the resulting scandium oxide are highly dependent on the calcination parameters. The following tables summarize the key thermal decomposition stages and the influence of calcination temperature on the final product.

Table 1: Thermal Decomposition Stages of Scandium(III) Nitrate Hexahydrate

| Temperature Range (°C) | Event | Mass Loss (%) | Intermediate/Product |

| 37 - 188 | Dehydration and partial decomposition | ~22.4 | Sc₄O₄(NO₃)₄·2H₂O |

| 140 - 220 | Formation of oxynitrate | - | Sc₄O₅(NO₃)₃ |

| > 470 | Final decomposition to oxide | - | Sc₂O₃ |

Note: The decomposition of Scandium(III) nitrate is a complex process and the intermediates shown are based on proposed models. The exact temperatures and mass losses can vary with heating rate and atmospheric conditions.[3]

Table 2: Effect of Calcination Temperature on Scandium Oxide Properties

| Precursor | Calcination Temperature (°C) | Duration (h) | Resulting Particle Size | Purity (%) | Reference |

| Scandium Nitrate based precursor | 550 | 2 | Nanoparticles | High Purity | [1] |

| Scandium Hydroxide (B78521) | 600 - 1000 | 2-4 | Increases with temperature | 95-99.9+ | [4] |

| Scandium Oxalate (B1200264) | 1100 | 4 | ~80 nm | High Purity | [5] |

Note: While direct quantitative data for this compound is limited in single sources, the data from related precursors like hydroxide and oxalate provides a strong indication of the expected trends. Higher calcination temperatures generally lead to larger particle sizes and potentially higher crystallinity.

Experimental Protocols

Protocol 1: Direct Calcination of this compound

This protocol describes the direct thermal decomposition of this compound to produce scandium oxide.

Materials:

-

This compound (Sc(NO₃)₃·xH₂O)

-

Alumina or porcelain crucible

-

High-temperature muffle furnace with programmable controller

-

Spatula and weighing balance

Procedure:

-

Preparation: Weigh a desired amount of this compound powder and place it into a clean, dry crucible.

-

Furnace Setup: Place the crucible containing the precursor into the muffle furnace.

-

Heating Program:

-

Ramp the temperature to the target calcination temperature (e.g., 550 °C, or within the 600-1000 °C range for specific crystallite sizes) at a controlled rate (e.g., 5-10 °C/minute).

-

Hold at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion to scandium oxide.

-

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Product Retrieval: Carefully remove the crucible from the furnace. The resulting white powder is scandium oxide (Sc₂O₃).

-

Storage: Store the synthesized scandium oxide in a desiccator to prevent moisture absorption.

Protocol 2: Synthesis of Scandium Oxide Nanoparticles via a Complex-Based Precursor Solution Method

This protocol details the synthesis of scandium oxide nanoparticles using Scandium(III) nitrate as the starting material in a solution-based method followed by calcination.[1]

Materials:

-

This compound (Sc(NO₃)₃·xH₂O)

-

Triethanolamine (TEA)

-

Nitric acid (HNO₃), concentrated

-

Deionized water

-

Hot plate with magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Crucible

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M stock solution of Scandium(III) nitrate in deionized water.

-

In a separate beaker, add a requisite amount of TEA to the scandium nitrate solution, maintaining a molar ratio of scandium ions to TEA of 1:4. A precipitate of scandium hydroxide [Sc(OH)₃] will initially form.

-

Dissolve the precipitate by the dropwise addition of concentrated nitric acid while stirring until a clear solution is obtained. The pH of the solution should be maintained at approximately 3.

-

-

Evaporation and Precursor Formation:

-

Place the clear solution on a hot plate and heat to 150-200 °C with continuous stirring.

-

The solution will foam and puff as it evaporates. Continue heating until a voluminous, black, fluffy powder (the precursor) is formed.

-

-

Calcination:

-

Transfer the precursor powder to a crucible.

-

Calcine the precursor in a muffle furnace at 550 °C for 2 hours to obtain scandium oxide nanoparticles.[1]

-

Allow the furnace to cool to room temperature before retrieving the product.

-

Mandatory Visualization

Caption: Thermal decomposition pathway of Scandium(III) nitrate hexahydrate.

Caption: Experimental workflow for the synthesis of scandium oxide.

References

Applications of Scandium(III) Nitrate Hydrate in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Scandium(III) nitrate (B79036) hydrate (B1144303), Sc(NO₃)₃·xH₂O, is a versatile and water-soluble scandium salt that is gaining attention for its catalytic properties. As a Lewis acid, the high charge density of the Sc³⁺ ion allows it to effectively catalyze a variety of chemical transformations.[1] This document provides an overview of its applications in catalysis, with a focus on both established and emerging areas, and includes detailed experimental protocols for key reactions. While Scandium(III) triflate [Sc(OTf)₃] is a more extensively studied and utilized scandium-based catalyst in organic synthesis, the nitrate hydrate offers a valuable alternative with distinct solubility and reactivity profiles.

Lewis Acid Catalysis in Organic Synthesis

Scandium(III) nitrate hydrate functions as a potent Lewis acid catalyst, activating substrates and accelerating a range of important organic reactions.[1] Its catalytic activity is central to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.

Key Applications:

-

Pechmann Condensation for Coumarin Synthesis: This reaction involves the condensation of a phenol (B47542) with a β-ketoester to form a coumarin, a scaffold present in many bioactive compounds. While many protocols utilize Scandium(III) triflate, the principle of Lewis acid catalysis is transferable.

-

Knoevenagel Condensation: A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This is a crucial C-C bond-forming reaction in organic synthesis.

-

Other Notable Reactions: Scandium nitrate has been cited as a catalyst for the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes.[2]

Quantitative Data for Scandium-Catalyzed Reactions

The following table summarizes representative data for reactions catalyzed by Scandium(III) triflate, a closely related and extensively studied scandium-based Lewis acid catalyst. This data provides a benchmark for the potential efficacy of scandium catalysis.

| Reaction | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Pechmann Condensation | Phenol | Ethyl acetoacetate | 10 | Solvent-free | 80 | - | Good-Excellent | --INVALID-LINK-- |

| Pechmann Condensation | Resorcinol | Ethyl acetoacetate | 10 | Solvent-free | 80 | 10 min | 98 | --INVALID-LINK-- |

| Pechmann Condensation | m-Cresol | Ethyl acetoacetate | 10 | Solvent-free | 80 | 30 min | 92 | --INVALID-LINK-- |

| Knoevenagel Condensation | Benzaldehyde | Malononitrile | - | - | - | - | - | - |

| Aromatic Nitration | Toluene | Al(NO₃)₃·9H₂O / Ac₂O | 1 | Nitromethane | RT | 1 h | 98 | --INVALID-LINK-- |

Note: Specific quantitative data for this compound in these organic reactions is not as readily available in the literature as for Scandium(III) triflate. The nitrate salt's performance may vary.

Experimental Protocols

Protocol 1: General Procedure for Scandium(III) Triflate-Catalyzed Pechmann Condensation of Coumarins

This protocol is adapted from literature using Scandium(III) triflate and serves as a starting point for exploring the use of this compound.

Materials:

-

Phenol derivative (1.0 eq)

-

β-ketoester (1.2 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%) or this compound (Sc(NO₃)₃·xH₂O) (10 mol%)

-

Round-bottom flask

-

Magnetic stirrer and hot plate

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask, add the phenol (e.g., 2.0 mmol), the β-ketoester (e.g., 2.4 mmol), and the scandium catalyst (0.2 mmol).

-

The reaction is conducted under solvent-free conditions.

-

Heat the mixture to 80 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by silica gel column chromatography to afford the desired 4-substituted coumarin.

Logical Workflow for Pechmann Condensation:

Caption: Workflow for Scandium-Catalyzed Pechmann Condensation.

Application in Photocatalysis

This compound is a key precursor in the synthesis of advanced photocatalytic materials. Doping semiconductor materials with scandium can enhance their photocatalytic efficiency by modifying their electronic and structural properties.

Application: Synthesis of Scandium-Doped Zinc Oxide-Bismuth Vanadate (B1173111) (Sc-doped ZnO-BiVO₄) Composite Photocatalyst

A notable application of this compound is in the preparation of a Sc-doped ZnO-BiVO₄ composite photocatalyst. Doping with scandium can reduce the crystal size of ZnO, increase its specific surface area, and shorten the diffusion time of photogenerated electrons and holes. This leads to improved degradation efficiency of organic dyes under light irradiation.

Experimental Protocols

Protocol 2: Synthesis of Sc-doped ZnO-BiVO₄ Composite Photocatalyst

This protocol is based on the description in patent literature (CN201910819443.6) and general hydrothermal synthesis methods for similar composites.

Materials:

-

Zinc hydroxide (B78521) (Zn(OH)₂)

-

Citric acid

-

This compound (Sc(NO₃)₃·xH₂O)

-

Bismuth trichloride (B1173362) (BiCl₃)

-

Sodium vanadate (NaVO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrothermal synthesis reactor (autoclave)

-

Centrifuge

-

Drying oven

-

Furnace

Procedure:

-

Preparation of Sc-doped ZnO precursor:

-

Disperse zinc hydroxide in an aqueous solution of citric acid.

-

Add a calculated amount of this compound to achieve the desired Sc doping level (e.g., to form Zn₀.₉₂-₀.₉₇Sc₀.₀₃-₀.₀₈O).

-

Stir the mixture to form a homogeneous solution.

-

-

Hydrothermal Synthesis:

-

In a separate vessel, dissolve bismuth trichloride and sodium vanadate in deionized water. Adjust the pH with NaOH solution to precipitate bismuth vanadate.

-

Add the Sc-doped ZnO precursor solution to the bismuth vanadate suspension.

-

Transfer the final mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at a specified temperature (e.g., 160-200 °C) for a designated time (e.g., 12-24 hours).

-

-

Post-synthesis Processing:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

-

Dry the collected powder in an oven at 60-80 °C.

-

Calcine the dried powder in a furnace at an elevated temperature (e.g., 400-500 °C) to obtain the final Sc-doped ZnO-BiVO₄ composite photocatalyst.

-

Signaling Pathway for Enhanced Photocatalytic Activity:

References

Application Notes and Protocols for Scandium(III) Nitrate Hydrate in Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of Scandium(III) nitrate (B79036) hydrate (B1144303) as a precursor in the deposition of scandium oxide (Sc₂O₃) thin films. Scandium oxide thin films are of significant interest in various fields, including microelectronics, optics, and catalysis, owing to their desirable properties such as a high dielectric constant, wide bandgap, and excellent thermal stability.[1][2]

Overview of Scandium(III) Nitrate Hydrate as a Precursor

This compound (Sc(NO₃)₃·xH₂O) is a water-soluble crystalline solid that serves as an excellent precursor for the solution-based deposition of scandium oxide thin films.[3] Its primary advantage lies in its ability to decompose cleanly into scandium oxide upon heating, releasing volatile byproducts.[4] This property makes it suitable for a variety of deposition techniques, including sol-gel, spray pyrolysis, spin coating, and electrostatic spray deposition. The choice of deposition method will depend on the desired film thickness, morphology, and substrate type.

Key Properties of this compound:

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and strong mineral acids | [3] |

| Decomposition to Sc₂O₃ | Occurs upon heating | [4] |

Thin Film Deposition Techniques and Protocols

Sol-Gel Deposition

The sol-gel process is a versatile wet-chemical technique that involves the transition of a solution (sol) into a gel-like solid phase. For scandium oxide thin films, this typically involves the hydrolysis and condensation of the scandium nitrate precursor in a suitable solvent.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve this compound in a solvent such as 2-methoxyethanol (B45455) or ethanol. The concentration can be varied to control the final film thickness.

-

Add a stabilizing agent, like a chelating agent (e.g., acetylacetone), to control the hydrolysis and condensation rates.

-

Stir the solution at room temperature for several hours to ensure homogeneity.

-

-

Coating: